2-Methylpentadecane

概要

説明

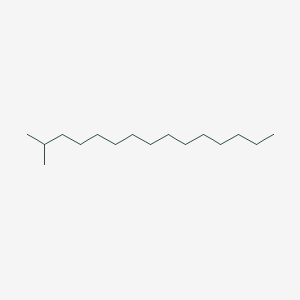

2-Methylpentadecane is an organic compound with the chemical formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is a colorless to light yellow liquid with a characteristic alkane odor. It is hydrophobic and not easily soluble in water but is soluble in organic solvents such as benzene, toluene, and dichloromethane .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylpentadecane can be synthesized through various petrochemical processes. One common method involves the reaction of ethylene with isooctane. This process includes several steps such as hydrogenation, isomerization, and skeletal expansion reactions. The specific conditions and steps may vary depending on the manufacturer and production process .

Industrial Production Methods: In industrial settings, this compound is primarily produced through petrochemical processes. The reaction of ethylene with isooctane under controlled conditions leads to the formation of this compound. This process involves the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

化学反応の分析

Combustion

2-Methylpentadecane undergoes complete combustion in the presence of oxygen, producing carbon dioxide and water. The reaction is exothermic and follows the general alkane combustion formula:

This reaction is critical in fuel applications, where its energy density and stability are advantageous .

Halogenation

Under ultraviolet (UV) light, this compound participates in free-radical halogenation, primarily substituting hydrogen atoms with halogens (e.g., Cl₂, Br₂). For example:

The reaction favors tertiary hydrogen substitution due to the stability of the resulting radical intermediate .

Hydrogenation

This compound can be synthesized via hydrogenation of unsaturated precursors. For instance, hydrogenating 2-methyl-1-pentadecene (C₁₆H₃₂) over a palladium catalyst yields the saturated alkane:

This reaction is pivotal in industrial processes to convert alkenes into high-purity alkanes .

Hydroisomerization

In catalytic refining, this compound is a product of hydroisomerization, where linear alkanes (e.g., n-hexadecane) are converted to branched isomers. Using bifunctional Pd/SAPO-34 catalysts, the reaction enhances fuel quality by improving cold-flow properties:

Diffusivity studies show that branched isomers like this compound exit catalyst pores faster than linear counterparts, minimizing secondary cracking .

Comparative Reactivity of this compound

| Reaction Type | Conditions | Primary Product(s) | Key Catalysts/Agents |

|---|---|---|---|

| Combustion | Excess O₂, heat | CO₂, H₂O | None |

| Halogenation | UV light, X₂ (Cl₂/Br₂) | Haloalkanes | None |

| Hydrogenation | H₂ gas, metal catalyst | Saturated alkane | Pd, Ni |

| Hydroisomerization | High pressure, acid catalyst | Branched alkanes | Pd/SAPO-34, Pt/zeolites |

Stability and Environmental Reactivity

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Weight : Approximately 226.44 g/mol

- Physical State : Colorless to light yellow liquid

- Solubility : Insoluble in water; soluble in organic solvents like benzene and toluene

- Reactivity : Undergoes typical alkane reactions such as combustion, halogenation, oxidation, and reduction.

Organic Synthesis

2-Methylpentadecane serves as a reagent and raw material in organic synthesis. Its branched structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic compounds.

- Synthesis Methods : Common methods include the reaction of ethylene with isooctane under controlled conditions involving hydrogenation and isomerization.

Biological Studies

Research has indicated that this compound is present in biological systems, notably in plants like Capsicum annuum and Plantago ovata. Its role in biological interactions is being investigated, particularly concerning its effects on biomolecules.

- Case Study : A study identified this compound as a potential volatile organic compound (VOC) marker for psychological stress, highlighting its relevance in breathomics—a field focused on analyzing exhaled breath for diagnostics .

Medical Applications

Ongoing research explores the therapeutic potential of this compound. Its interaction with biomolecules may lead to new insights into drug development and disease treatment.

- Potential Uses : Investigations are underway to assess its efficacy in treating respiratory conditions by analyzing its presence in breath samples from patients with asthma .

Fuel Additives

In the fuel industry, this compound is utilized as an additive to enhance the sublimation properties and improve the performance of fuels. Its chemical stability contributes to better fuel efficiency and reduced emissions.

Lubricants

Due to its unique structural characteristics, it is also explored as a component in lubricant formulations, where its hydrophobic properties can improve lubrication efficiency.

作用機序

The mechanism of action of 2-Methylpentadecane involves its interaction with various molecular targets and pathways. As an alkane, it primarily interacts with hydrophobic regions of biomolecules. Its effects are mediated through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the structure and function of proteins, lipids, and other biomolecules .

類似化合物との比較

Pentadecane: A straight-chain alkane with the formula C15H32.

2-Methylhexadecane: A branched alkane with the formula C17H36.

2-Methyltetradecane: A branched alkane with the formula C15H32

Comparison: 2-Methylpentadecane is unique due to its specific branching and molecular structure, which imparts distinct physical and chemical properties. Compared to straight-chain alkanes like pentadecane, this compound has a higher boiling point and different solubility characteristics. Its branched structure also affects its reactivity and interactions with other molecules .

生物活性

2-Methylpentadecane, a branched-chain alkane with the chemical formula CH, is part of the family of volatile organic compounds (VOCs). Its biological activities have garnered interest in various fields, including environmental science, pharmacology, and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and potential applications in various domains.

This compound is characterized by its hydrophobic nature and is typically found in petroleum and natural gas. It is one of the aliphatic hydrocarbons that can be produced through biological processes, particularly in microbial metabolism.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 226.43 g/mol |

| Boiling Point | 283 °C |

| Density | 0.787 g/cm³ |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi, showing significant inhibition zones.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several hydrocarbons, including this compound, it was found to exhibit notable effects against:

- Bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

- Fungi :

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard assays, demonstrating its potential as a natural antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 15.5 ± 0.5 | 1.25 |

| Escherichia coli | 18.0 ± 0.3 | 0.75 |

| Candida albicans | 22.0 ± 0.1 | 0.50 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, particularly in the context of its ability to scavenge free radicals.

DPPH Scavenging Activity

Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, researchers evaluated the antioxidant capacity of this compound. The results indicated that it possesses moderate antioxidant activity.

- IC50 Value : The concentration required to scavenge 50% of DPPH radicals was found to be approximately 150 µg/mL , suggesting potential for use in formulations aimed at reducing oxidative stress.

Applications in Environmental Science

This compound is also studied for its role in environmental applications. It has been identified as a marker for certain types of pollution and can serve as an indicator for microbial activity in ecosystems.

Case Study: VOC Emission Profiles

In research examining VOC emissions from various sources, including industrial and agricultural settings, this compound was detected as a significant compound associated with specific metabolic pathways in microorganisms.

特性

IUPAC Name |

2-methylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANXPJUEBPWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166026 | |

| Record name | 2-Methylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-93-6, 60908-77-2 | |

| Record name | Pentadecane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060908772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R9AW5KWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。